molecular formula C11H5Cl3O2 B1333196 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride CAS No. 380906-80-9

5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

Cat. No. B1333196
CAS RN: 380906-80-9
M. Wt: 275.5 g/mol
InChI Key: BSRRSYCAENNRPG-UHFFFAOYSA-N
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Description

“5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride” is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 . It is used for research purposes .


Synthesis Analysis

The acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treating the precursor aldehydes 5-(chloromethyl)furfural (CMF) with tert-butyl hypochlorite . This is prepared inexpensively from commercial bleach and tert-butanol .


Molecular Structure Analysis

The molecular structure of “5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride” is characterized by a furan ring bearing a carbonyl chloride group at the 2-position and a 2,5-dichlorophenyl group at the 5-position .


Chemical Reactions Analysis

The compound is an intermediate in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) . The reaction involves the treatment of the precursor aldehydes with tert-butyl hypochlorite .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.52 and a molecular formula of C11H5Cl3O2 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Pharmaceutical Research

The structure of 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride suggests potential utility in pharmaceutical research, particularly in the synthesis of novel drug candidates. Compounds with similar furan rings and chlorophenyl groups have been explored for their antibacterial properties . This compound could serve as an intermediate in the development of new medications.

Material Science

Furan derivatives are known to be useful in the production of bio-based polymers . The dichlorophenyl group could impart additional properties like increased rigidity or thermal stability, making it valuable for creating new materials with enhanced characteristics.

Food Science

Given that related furan compounds have been assessed for safety in food contact materials , this compound might also be evaluated for its potential use in packaging or as a food additive after thorough safety assessments.

Energy Sector

Furan derivatives are being explored as part of biofuel components . The dichlorophenyl group may contribute to the stability or energy content of biofuel formulations containing furan components.

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that this compound is a derivative of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA), which are produced by treating the precursor aldehydes with tert-butyl hypochlorite . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , indicating that it may play a role in these biochemical pathways.

Result of Action

It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , suggesting that it may have a significant impact on these processes at the molecular and cellular level.

properties

IUPAC Name

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRSYCAENNRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
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5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
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5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
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5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 5
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 6
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

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